molecular formula C12H10N2O3 B093989 2-(4-Nitrophenoxy)aniline CAS No. 18226-25-0

2-(4-Nitrophenoxy)aniline

Cat. No. B093989
CAS RN: 18226-25-0
M. Wt: 230.22 g/mol
InChI Key: RRKNYJSXOGMLIS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)aniline, also known as 4-Nitrophenyl 2-anilinophenyl ether, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its ability to inhibit the activity of certain enzymes and has been used in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 2-(4-Nitrophenoxy)aniline involves the inhibition of the active site of the target enzyme. This compound binds to the enzyme's active site and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The inhibition of enzymes such as tyrosinase and COMT has potential applications in the treatment of various diseases, including Parkinson's disease and melanoma.

Biochemical And Physiological Effects

2-(4-Nitrophenoxy)aniline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the biosynthesis of melanin, which has potential applications in the treatment of hyperpigmentation disorders. This compound has also been shown to have potential as an anticancer agent, as it inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin and is overexpressed in melanoma cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-Nitrophenoxy)aniline in lab experiments include its ability to selectively inhibit the activity of certain enzymes, its high yield synthesis method, and its solubility in organic solvents. However, the limitations of using this compound include its potential toxicity and the need for caution when handling it.

Future Directions

There are various future directions for the use of 2-(4-Nitrophenoxy)aniline in scientific research. One potential application is in the development of new drugs for the treatment of Parkinson's disease and melanoma. Another direction is in the development of new bioanalytical methods for the detection and quantification of this compound in biological samples. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound.

Synthesis Methods

The synthesis of 2-(4-Nitrophenoxy)aniline involves the reaction of 4-nitrophenol with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. This synthesis method has been widely used in the laboratory to produce 2-(4-Nitrophenoxy)aniline in high yields.

Scientific Research Applications

2-(4-Nitrophenoxy)aniline has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and bioanalytical chemistry. It is known to inhibit the activity of certain enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT), which are involved in the biosynthesis of melanin and the metabolism of catecholamines, respectively.

properties

CAS RN

18226-25-0

Product Name

2-(4-Nitrophenoxy)aniline

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-nitrophenoxy)aniline

InChI

InChI=1S/C12H10N2O3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H,13H2

InChI Key

RRKNYJSXOGMLIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

2-(4-Nitrophenoxy)aniline

Origin of Product

United States

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